2-Methylphenyl piperidine-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl piperidine-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a piperidine ring substituted with a 2-methylphenyl group and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl piperidine-1-sulfonate typically involves the reaction of 2-methylphenyl sulfonyl chloride with piperidine. The reaction is carried out under controlled pH conditions in an aqueous medium. The general reaction scheme is as follows:
Starting Materials: 2-methylphenyl sulfonyl chloride and piperidine.
Reaction Conditions: The reaction is conducted in an aqueous medium with dynamic pH control.
Procedure: The 2-methylphenyl sulfonyl chloride is added to a solution of piperidine under stirring. The reaction mixture is maintained at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated pH control systems and efficient mixing techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl piperidine-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methylphenyl piperidine-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylphenyl piperidine-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A related compound with a piperidine ring and a carbonyl group.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Piperidine-4-sulfonic acid: A sulfonic acid derivative of piperidine.
Uniqueness
2-Methylphenyl piperidine-1-sulfonate is unique due to the presence of both a 2-methylphenyl group and a sulfonate group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61580-60-7 |
---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(2-methylphenyl) piperidine-1-sulfonate |
InChI |
InChI=1S/C12H17NO3S/c1-11-7-3-4-8-12(11)16-17(14,15)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
CGNUQZRTMNDUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.